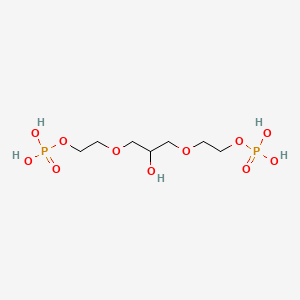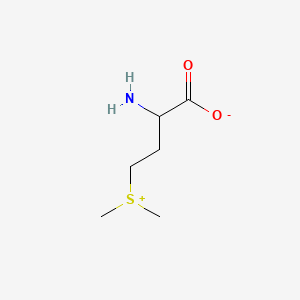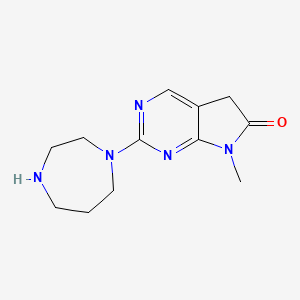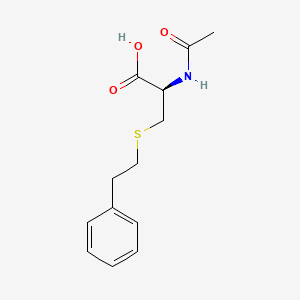
N-Acetyl-S-(2-phenylethyl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(2-phenylethyl)-L-cysteine is a compound that belongs to the class of N-acetylcysteine derivatives It is characterized by the presence of an acetyl group attached to the nitrogen atom of the cysteine molecule, with a phenylethyl group attached to the sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-phenylethyl)-L-cysteine typically involves the reaction of N-acetylcysteine with a phenylethyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of N-acetylcysteine attacks the electrophilic carbon of the phenylethyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-(2-phenylethyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Various nucleophiles can be used to substitute the acetyl group, depending on the desired product.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol groups.
Substitution: Derivatives with different functional groups replacing the acetyl group.
Aplicaciones Científicas De Investigación
N-Acetyl-S-(2-phenylethyl)-L-cysteine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in cellular protection.
Medicine: Investigated for its potential therapeutic effects, including its ability to modulate oxidative stress and inflammation.
Industry: Used in the formulation of various products, including pharmaceuticals and cosmetics.
Mecanismo De Acción
The mechanism of action of N-Acetyl-S-(2-phenylethyl)-L-cysteine involves its ability to modulate oxidative stress and inflammation. It acts as an antioxidant by scavenging free radicals and reactive oxygen species. Additionally, it may influence various molecular targets and pathways, including the regulation of glutathione levels and the modulation of signaling pathways involved in inflammation and cell survival.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylcysteine: A well-known antioxidant and mucolytic agent.
S-Phenyl-L-cysteine: A compound with similar structural features but lacking the acetyl group.
Uniqueness
N-Acetyl-S-(2-phenylethyl)-L-cysteine is unique due to the presence of both the acetyl and phenylethyl groups, which may confer distinct chemical and biological properties compared to other similar compounds
Propiedades
Número CAS |
14510-11-3 |
|---|---|
Fórmula molecular |
C13H17NO3S |
Peso molecular |
267.35 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(2-phenylethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C13H17NO3S/c1-10(15)14-12(13(16)17)9-18-8-7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,14,15)(H,16,17)/t12-/m0/s1 |
Clave InChI |
MLNGHQSNNCRFOE-LBPRGKRZSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSCCC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CC(=O)NC(CSCCC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


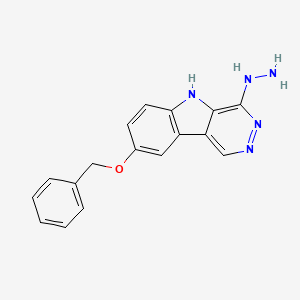
![(2R,7R)-6,11-dimethyl-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene;oxalic acid](/img/structure/B12753473.png)
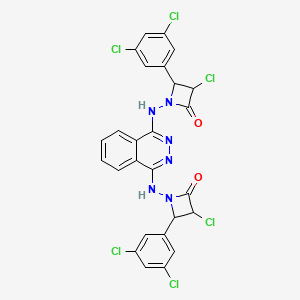
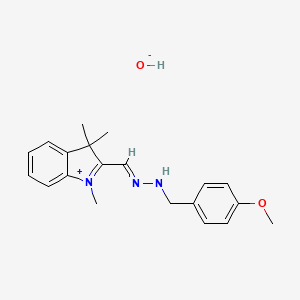
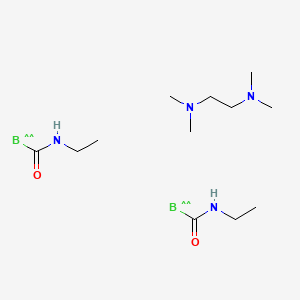
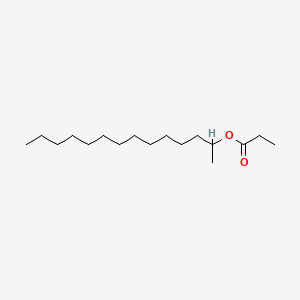
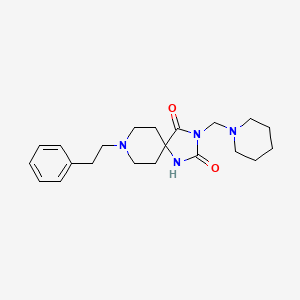
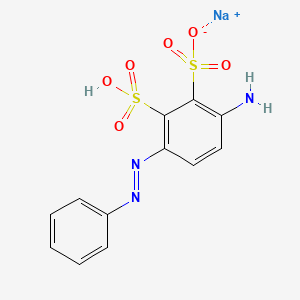
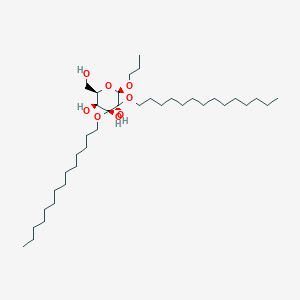
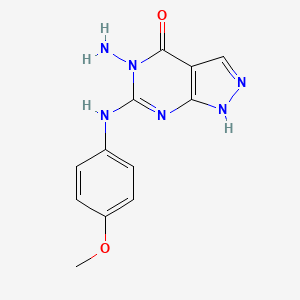
![calcium;[(Z)-1-chlorobutylideneamino] N-methyl-N-phenylcarbamate;dichloride](/img/structure/B12753530.png)
